amine hydrochloride CAS No. 103324-54-5](/img/structure/B2483722.png)
[(2,4-Dichlorophenyl)methyl](propan-2-yl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-Dichlorophenyl)methylamine hydrochloride is a chemical compound with potential applications in various scientific fields due to its unique chemical structure. This document outlines detailed information on its synthesis, molecular structure analysis, chemical reactions, and properties based on scientific research. The focus is strictly on the scientific aspects of the compound, excluding any information related to drug use, dosage, or side effects.
Synthesis Analysis
The compound is synthesized through the base-catalyzed Claisen-Schmidt condensation reaction of 4-(propan-2-yl)benzaldehyde with substituted acetophenones. This process involves the formation of chalcone derivatives, highlighting a method for creating compounds with significant structural similarities (Salian et al., 2018).
Molecular Structure Analysis
The molecular geometry and structure have been studied through X-ray diffraction, revealing dihedral angles and hydrogen bonding patterns that stabilize the crystal structure. Such studies are crucial for understanding the three-dimensional arrangement and potential reactivity of the molecule (Salian et al., 2018).
Chemical Reactions and Properties
The compound's reactivity includes participation in various chemical reactions, such as the synthesis of chalcone derivatives and its behavior in the presence of different reagents. The reactivity is influenced by the presence of the dichlorophenyl and propan-2-ylamine groups, which can undergo further chemical transformations.
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility, and crystal structure are determined by the molecular structure. The intra- and intermolecular interactions, such as hydrogen bonding and weak intermolecular forces, significantly influence these properties.
Chemical Properties Analysis
Chemical properties, including acidity/basicity, reactivity with various chemical reagents, and stability under different conditions, are key to understanding the compound's applications and behavior in chemical reactions. The presence of dichlorophenyl and propan-2-ylamine groups plays a crucial role in its chemical behavior.
Aplicaciones Científicas De Investigación
Spectroscopic Identification and Derivatization
- Study 1 : In a study on novel hydrochloride salts of cathinones, spectroscopic methods such as GC-MS, IR, NMR, and electronic absorption spectroscopy were utilized for identification. This indicates the compound's relevance in analytical chemistry for substance identification and characterization (Nycz, Paździorek, Małecki, & Szala, 2016).
Crystal Structures and Synthesis
- Study 2 : Research on the synthesis and crystal structures of chalcone derivatives, including compounds related to “(2,4-Dichlorophenyl)methylamine hydrochloride”, was conducted. This study provides insights into the synthesis processes and the structural characterization of related compounds (Salian et al., 2018).
Pharmacological Characterization
- Study 3 : The compound PF-04455242, structurally similar to “(2,4-Dichlorophenyl)methylamine hydrochloride”, was characterized for its pharmacological properties as a κ-opioid receptor antagonist. This indicates the potential for similar compounds to be used in developing treatments for depression and addiction disorders (Grimwood et al., 2011).
Computational Studies
- Study 4 : Computational studies on cathinones, including structures analogous to “(2,4-Dichlorophenyl)methylamine hydrochloride”, reveal insights into their chemical properties and potential pharmaceutical applications (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).
Anticancer Agents
- Study 5 : In the context of medicinal chemistry, derivatives of “(2,4-Dichlorophenyl)methylamine hydrochloride” were synthesized and evaluated for their anticancer properties. This showcases the compound's potential in developing novel anticancer treatments (Rashid, Husain, & Mishra, 2012).
Safety and Hazards
This compound is classified as Eye Damage 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The associated hazard statement is H318, which means it causes serious eye damage . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N.ClH/c1-7(2)13-6-8-3-4-9(11)5-10(8)12;/h3-5,7,13H,6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDVOTNKNBEHIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=C(C=C(C=C1)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,4-Dichlorophenyl)methyl](propan-2-yl)amine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-hydroxy-N-[3-(trifluoromethyl)phenyl]-1,2-oxazolidine-2-carbothioamide](/img/structure/B2483639.png)
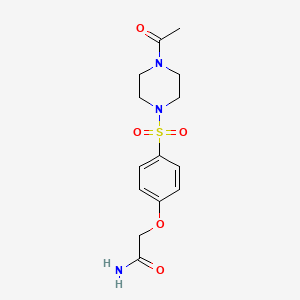
![N-[2-(4-methoxyphenoxy)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2483641.png)
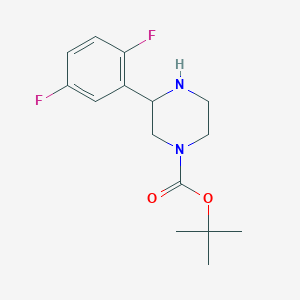
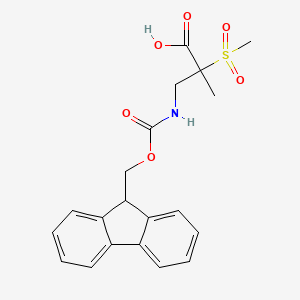
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2483646.png)

![2-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]quinoline-4-carbonitrile](/img/structure/B2483652.png)
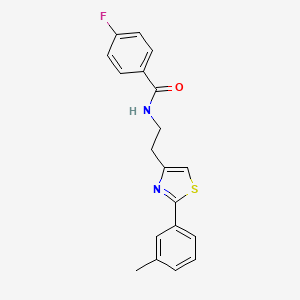
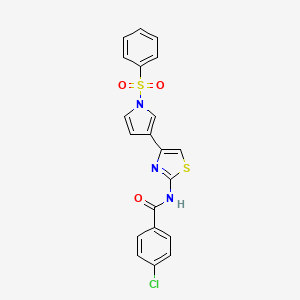
![N-benzo[e][1,3]benzothiazol-2-yl-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2483655.png)
![3,5-bis(2-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2483658.png)
![(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2483660.png)
